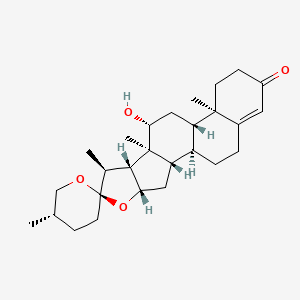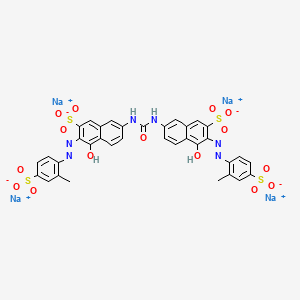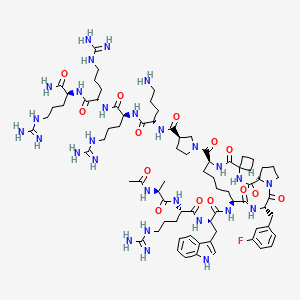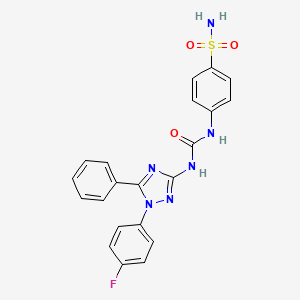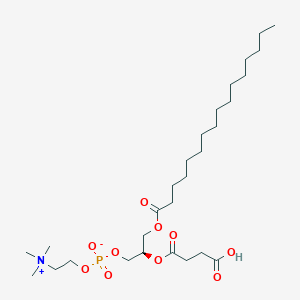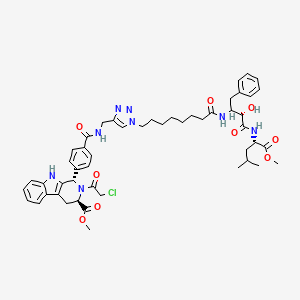
PROTAC GPX4 degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC GPX4 degrader-2, also known as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to degrade glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. This compound induces the accumulation of lipid peroxides and mitochondrial depolarization, subsequently triggering ferroptosis, a form of regulated cell death .
Méthodes De Préparation
The synthesis of PROTAC GPX4 degrader-2 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for GPX4 with a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the GPX4 ligand: This step involves synthesizing a molecule that can specifically bind to GPX4.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the GPX4 ligand and the E3 ligase ligand through a chemical linker to form the PROTAC molecule
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their assembly into the final PROTAC molecule.
Analyse Des Réactions Chimiques
PROTAC GPX4 degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can induce the oxidation of lipid molecules, leading to the formation of lipid peroxides.
Reduction: The GPX4 enzyme typically reduces lipid hydroperoxides to their corresponding alcohols, but in the presence of this compound, this reduction is inhibited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are lipid peroxides and other oxidative stress markers.
Applications De Recherche Scientifique
PROTAC GPX4 degrader-2 has several scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of GPX4 in cellular processes and ferroptosis.
Medicine: It is being investigated for its potential in cancer therapy, particularly in inducing ferroptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic strategies and drug discovery .
Mécanisme D'action
The mechanism of action of PROTAC GPX4 degrader-2 involves the recruitment of an E3 ubiquitin ligase to GPX4, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. This degradation inhibits the enzyme’s ability to reduce lipid hydroperoxides, resulting in the accumulation of lipid peroxides and the induction of ferroptosis .
Comparaison Avec Des Composés Similaires
PROTAC GPX4 degrader-2 is unique in its ability to specifically target and degrade GPX4. Similar compounds include:
PROTAC GPX4 degrader-1: Another PROTAC designed to degrade GPX4, but with different ligands and linkers.
RSL3: A covalent inhibitor of GPX4 that induces ferroptosis by inhibiting the enzyme’s activity without degrading it.
ML162: Another covalent inhibitor of GPX4 with a similar mechanism to RSL3 .
This compound stands out due to its bifunctional nature, allowing it to recruit the ubiquitin-proteasome system for targeted protein degradation, which is not a feature of traditional inhibitors like RSL3 and ML162.
Propriétés
Formule moléculaire |
C50H61ClN8O9 |
|---|---|
Poids moléculaire |
953.5 g/mol |
Nom IUPAC |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
Clé InChI |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


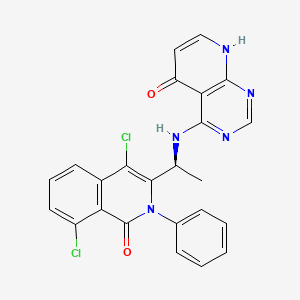
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
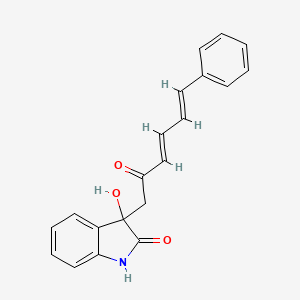
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)

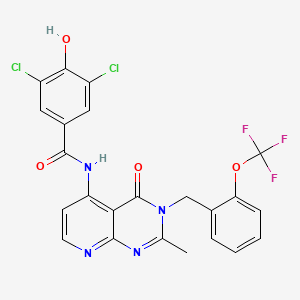
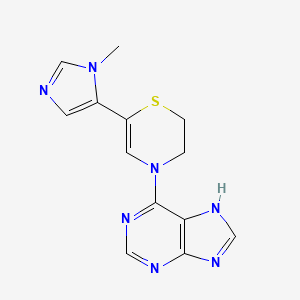
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)

